Cas no 90-12-0 (1-Methylnapththalene)

α- Methylnaphthalene, also known as 1-methylnaphthalene, is an organic synthetic raw material produced by coking. It is a yellowish or bluish purple oily liquid with the smell of naphthalene. It is insoluble in water, soluble in ether and ethanol, flammable, and can evaporate with water vapor.
1-Methylnapththalene structure
1-Methylnapththalene structure
1-Methylnapththalene
90-12-0
C11H10
142.197103023529
MFCD00004034
34548
7002

1-Methylnapththalene Properties

Names and Identifiers

    • 1-Methylnaphthalene
    • 1-methylnaphthalene (alpha)
    • α-Methylnaphthalene
    • 1-Methylnaphthalene solution
    • 1-Methylnaphthalene1000µg
    • 1-MN
    • alpha-Methylnaphthalene
    • 1-Methylnaphthalene (ACI)
    • Mechinafu H
    • Methynaph H
    • NSC 3574
    • +Expand
    • MFCD00004034
    • QPUYECUOLPXSFR-UHFFFAOYSA-N
    • 1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3
    • C1C=C2C=CC=C(C2=CC=1)C
    • 506793

Computed Properties

  • 142.078
  • 0
  • 0
  • 0
  • 142.078
  • 11
  • 128
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.9
  • 0
  • 0

Experimental Properties

  • n20/D 1.615(lit.)
  • 0.026 g/L (25 ºC)
  • 241°C(lit.)
  • −22 °C (lit.)
  • Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
  • 3193
  • 0.026g/l
  • 2000 μg/mL in methanol
  • Colorless oily liquid with a smell similar to naphthalene [1]
  • Stable. Combustible. Incompatible with strong oxidizing agents, oxygen.
  • Insoluble in water, soluble in most organic solvents such as ethanol \ ether [12]
  • Sensitive to humidity
  • 37(at 25℃)
  • 1.001 g/mL at 25 °C(lit.)

1-Methylnapththalene Security Information

  • GHS06 GHS06 GHS08 GHS08
  • QJ9630000
  • 1
  • 36/37-45-61
  • Xn Xn N N
  • UN3082 - class 9 - PG 3 - DOT NA1993 - Environmentally hazardous substances, liquid, n.o.s. HI: all (not BR)
  • H301,H311,H331,H370
  • P260,P280,P301+P310,P311
  • warning
  • 2-8°C
  • III
  • 22-51/53
  • Danger
  • Yes
  • 0.7-6.5%(V)
  • 9

1-Methylnapththalene Customs Data

  • 29029080

1-Methylnapththalene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Synthetic Circuit 2

Reaction Conditions
1.1 15 min, 550 °C
Reference
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Zinc ;  6 h, 1 bar, 420 °C
Reference
Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)
Singh, Vijendra ; Arumugam, Selvamani ; Kumar, Mahesh; Tathod, Anup Prakash; Viswanadham, Nagabhatla, Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Tetrahydrofuran ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
User-friendly methylation of aryl and vinyl halides and pseudohalides with DABAL-Me3
Cooper, Thea; Novak, Andrew; Humphreys, Luke D.; Walker, Matthew D.; Woodward, Simon, Advanced Synthesis & Catalysis, 2006, 348(6), 686-690

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  2 min, reflux
Reference
Methyl transfer reaction from monomethyltin reagent under palladium(0) catalysis: a versatile method for labelling with carbon-11
Huiban, Mickael; Huet, Aline; Barre, Louisa; Sobrio, Franck; Fouquet, Eric; et al, Chemical Communications (Cambridge, 2006, (1), 97-99

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: [Bis(diphenylphosphino)ethane]dichloropalladium Solvents: Toluene ,  1,4-Dioxane ;  2 h, reflux
1.2 Reagents: Methanol Solvents: Toluene ,  1,4-Dioxane ;  rt
Reference
Negishi-type coupling of bromoarenes with dimethylzinc
Herbert, John M., Tetrahedron Letters, 2004, 45(4), 817-819

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Titania Solvents: Acetonitrile ;  3 h, 0.1 MPa, 30 °C
Reference
Controlling the reactions of free radicals with metal-radical interaction
Huang, Zhipeng; Yang, Yang; Mu, Junju; Li, Genheng; Han, Jianyu; et al, Chinese Journal of Catalysis, 2023, 45, 120-131

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: 1,4-Dioxane ;  2 h, rt
1.2 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ;  2 h, 120 °C
1.3 Reagents: Water
Reference
A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols
Zhang, Guofu; Guan, Chenfei; Han, Linjun; Zhao, Yiyong; Ding, Chengrong, Organic & Biomolecular Chemistry, 2022, 20(38), 7640-7644

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 2,4,6-Trimethylpyridine Catalysts: Cobalt(1+), bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]bis(pyridine)-, (OC-6-1… ,  Iridium(1+), [5,5′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… Solvents: 1,2-Dichloroethane ;  36 h, rt
Reference
Bioinspired desaturation of alcohols enabled by photoredox proton-coupled electron transfer and cobalt dual catalysis
Huang, Long ; Ji, Tengfei; Zhu, Chen; Yue, Huifeng; Zhumabay, Nursaya ; et al, Nature Communications, 2022, 13(1),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: 1531605-83-0 Solvents: Isopropanol ;  2 h, 80 °C
Reference
Hydrodefluorination of carbon-fluorine bonds by the synergistic action of a ruthenium-palladium catalyst
Sabater, Sara; Mata, Jose A.; Peris, Eduardo, Nature Communications, 2013, 4,

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- ,  [1,1′-Biphenyl]-4-sulfonic acid, 2′-(dicyclohexylphosphino)-2,6-bis(1-methylethy… Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  20 min, rt
1.2 Solvents: Tetrahydrofuran ;  2 h, 65 °C
Reference
Palladium-catalysed methylation of aryl halides in ionic liquids with stabilized AlMe3
Conte, Valeria; Fiorani, Giulia; Floris, Barbara; Galloni, Pierluca; Woodward, Simon, Applied Catalysis, 2010, 381(1-2), 161-168

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Tetramethoxysilane ,  Dichlorobis(triphenylphosphine)palladium Solvents: Benzene ;  4 h, 81 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
Reference
Sol-gel entrapped dichlorobis(triphenylphosphine)palladium as an efficient recyclable catalyst for the cross-coupling of aryl halides with indium- and related alkylating reagents
Talhami, Alaa; Penn, Liza; Jaber, Nimer; Hamza, Khalil; Blum, Jochanan, Applied Catalysis, 2006, 312, 115-119

Synthetic Circuit 14

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Iron ,  Calcium ;  15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
Wang, Xiaofeng; et al, RSC Advances, 2022, 12(34), 22161-22174

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Tetralin ;  3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Machhi, Dharmesh J.; et al, Journal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Aluminum ,  Silica ;  30 - 800 °C
Reference
Catalytic pyrolysis of polyethylene and polypropylene over desilicated beta and al-msu-f
Lee, Hyung Won; et al, Catalysts, 2018, 8(11), 501/1-501/15

1-Methylnapththalene Raw materials

1-Methylnapththalene Preparation Products

1-Methylnapththalene Related Literature